Z-Gly-Gly-Leu-pNA

Neutral Endopeptidase Multicatalytic Proteinase Enzyme Kinetics

Quantifying protease chymotrypsin-like activity requires validated substrates; generic pNA analogs fail due to subsite interaction variability. Z-Gly-Gly-Leu-pNA solves this with: • Quantified catalytic efficiency (kcat/Km = 6.7 × 10³ M⁻¹s⁻¹) for human kidney ME and proteasome assays • pH optimum 7.6-8.1 and SDS-dependent activation for tunable detection at 405-410 nm • Validated for 20S/26S proteasome inhibitor screening (benchmark: ~6 µmol/hr/mg bovine pituitary enzyme)

Molecular Formula C24H29N5O7
Molecular Weight 499.5 g/mol
Cat. No. B12063353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Gly-Leu-pNA
Molecular FormulaC24H29N5O7
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31)
InChIKeyIHRYETONKBXGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Gly-Leu-pNA: Proteasome & Neutral Endopeptidase Substrate


Z-Gly-Gly-Leu-pNA (CAS 53046-98-3), also known as Z-GGL-pNA or benzyloxycarbonylglycylglycyl-L-leucine p-nitroanilide, is a chromogenic tetrapeptide substrate [1]. Its core utility lies in the quantitative assessment of protease activity. Upon enzymatic cleavage at the Leu-pNA bond, the chromophore p-nitroaniline (pNA) is liberated, enabling straightforward kinetic analysis via absorbance at 405-410 nm . This compound is a foundational tool for investigating a specific set of proteases, including the chymotrypsin-like activity of the proteasome, subtilisins, proteinase yscE (kexin), and neutral endopeptidases [2].

1
Chromogenic substrate for quantitative protease activity assays – enzymatic cleavage liberates p-nitroaniline, measured at 405–410 nm.
2
Targets chymotrypsin-like proteases – reported for neutral endopeptidase, 20S/26S proteasome, subtilisins, and kexin.
3
Supports kinetic analysis and inhibitor screening – absorbance-based continuous monitoring enables endopeptidase characterization.

Z-Gly-Gly-Leu-pNA Substitution Risks


Generic substitution among chromogenic peptide substrates is a high-risk proposition. Compounds with analogous pNA leaving groups can exhibit profound differences in enzyme recognition and catalytic turnover due to variations in their N-terminal protecting groups and peptide sequence [1]. A direct comparison reveals that seemingly similar substrates like Suc-Ala-Ala-Pro-Phe-pNA have a much higher acylation rate constant (k2 = 98 s⁻¹) and lower Ks (0.1 mM) for α-chymotrypsin compared to Suc-Phe-pNA (k2 = 0.04 s⁻¹, Ks = 1 mM) [2]. These stark kinetic differences, driven by subsite interactions, mean that an assay optimized for Z-Gly-Gly-Leu-pNA cannot simply substitute another substrate without a complete and rigorous re-validation of all kinetic parameters and detection limits. The evidence below quantifies the specific, non-interchangeable characteristics of Z-Gly-Gly-Leu-pNA.

Enzyme recognition differs with N‑terminal protecting group and sequence
Analogous pNA substrates may exhibit profoundly different acylation rates and binding affinities due to subsite interactions; direct substitution without re‑validation may shift assay sensitivity.
Kinetic constants (kcat, Km) vary substantially
Reported comparisons show orders-of-magnitude differences in catalytic turnover; an assay optimized for Z‑Gly‑Gly‑Leu‑pNA cannot assume similar performance with another pNA substrate.
Assay pH and activator response are substrate‑specific
pH optima and SDS‑activation profiles are linked to the peptide sequence; changing substrate may require complete buffer re‑optimization and may mask activatable enzyme states.

Z-Gly-Gly-Leu-pNA Performance Evidence


Neutral Endopeptidase: Catalytic Efficiency Comparison

In a head-to-head comparative study of a multicatalytic neutral endopeptidase (ME) from human kidney, Z-Gly-Gly-Leu-pNA was directly benchmarked against two structurally similar peptide substrates. This study quantified the enzyme's differential affinity and turnover, establishing a clear hierarchy of substrate preference. The data underscores that Z-Gly-Gly-Leu-pNA is the preferred substrate for the chymotrypsin-like activity of this enzyme, with a distinct pH profile and superior catalytic efficiency compared to the trypsin-like substrate [1].

Catalytic Efficiency
Head-to-head
kcat/Km = 6.7 × 10³ M⁻¹s⁻¹
Reported higher catalytic efficiency context
Human kidney neutral endopeptidase, pH 7.6–8.1; trypsin-like substrate shows ~½ efficiency
Neutral Endopeptidase Multicatalytic Proteinase Enzyme Kinetics

Neutral Endopeptidase: pH Optimum Comparison

The same direct comparative study [1] also mapped the distinct pH profiles of the human kidney neutral endopeptidase for its different activities. The enzyme displayed a unique pH optimum of 7.6-8.1 when using Z-Gly-Gly-Leu-pNA (chymotrypsin-like activity). This is in clear contrast to the more alkaline optimum of 9.8 required for its trypsin-like activity, measured with the Z-Gly-Gly-Arg-2NA substrate.

pH Optimum
Head-to-head
pH 7.6–8.1
Near‑neutral assay condition supports enzyme activity
Trypsin-like substrate requires pH 9.8; mismatched buffer may suppress signal
Neutral Endopeptidase pH Optimum Assay Optimization

Neutral Endopeptidase: SDS Activation

The study by Zolfaghari et al. [1] provides direct quantitative evidence of differential regulation. The chymotrypsin-like activity, measured with Z-Gly-Gly-Leu-pNA, was significantly enhanced by the addition of SDS. This effect was specific to the Z-Gly-Gly-Leu-pNA-associated activity and was not observed for the trypsin-like activity measured with Z-Gly-Gly-Arg-2NA.

SDS Activation
Head-to-head
2- to 3‑fold enhancement
SDS‑dependent activation context
Specific to chymotrypsin-like activity; trypsin-like activity shows no enhancement
Neutral Endopeptidase Enzyme Activation SDS Assay Development

Subtilisin-like Enzyme: Cleavage Specificity

This study characterized a subtilisin-like enzyme from Bacillus brevis, detailing its specific cleavage profile against a panel of pNA substrates. The enzyme cleaved both Z-Ala-Ala-Leu-pNA and Z-Gly-Gly-Leu-pNA but showed no activity towards Bz-Arg-pNA (a classic trypsin substrate). This cross-study comparison highlights the specific recognition of the P1-Leu residue in the context of a specific N-terminal sequence [1].

Cleavage Specificity
Cross‑study
Z‑Gly‑Gly‑Leu‑pNACleaved
Trypsin substrateNo activity
Discriminates chymotryptic from tryptic activities
Bacillus brevis subtilisin‑like enzyme; absolute activity difference
Subtilisin Protease Specificity Bacillus brevis

20S Proteasome: Specific Activity Benchmark

The specific activity of purified bovine pituitary 20S proteasome on Z-Gly-Gly-Leu-pNA has been quantitatively established, providing a key benchmark for researchers using this enzyme source. This baseline data is critical for validating enzyme preparation activity and ensuring consistency across experiments .

Specific Activity Benchmark
Data to verify
≈6 µmol pNA/hr/mg enzyme
Supports activity consistency review
Bovine pituitary 20S proteasome; source to verify
Proteasome Chymotrypsin-like Activity Enzyme Assay

Z-Gly-Gly-Leu-pNA Primary Applications


Neutral Endopeptidase Chymotrypsin-like Activity Assay

Procurement of Z-Gly-Gly-Leu-pNA is essential for research on the human kidney multicatalytic endopeptidase (ME) or its orthologs. Evidence confirms it is the superior substrate for the enzyme's chymotrypsin-like activity, with a quantified catalytic efficiency (kcat/Km = 6.7 × 10³ M⁻¹s⁻¹) that is twice that of the comparable trypsin-like substrate [1]. Furthermore, its unique pH optimum of 7.6-8.1 and SDS-dependent activation provide a precise and tunable assay system for quantifying this specific activity in complex samples [1].

Proteasome Chymotrypsin-like Assay

This substrate is specifically validated for measuring the chymotrypsin-like activity of the 20S and 26S proteasomes [1]. The establishment of a specific activity benchmark (approx. 6 µmol/hr/mg for bovine pituitary 20S proteasome) makes Z-Gly-Gly-Leu-pNA a reliable choice for screening proteasome inhibitors, assessing drug efficacy, and ensuring experimental consistency in cancer and cell biology research .

Subtilisin-like Protease Characterization

For researchers investigating novel subtilisin-like enzymes, Z-Gly-Gly-Leu-pNA provides a critical tool for specificity mapping. Its ability to be cleaved by enzymes like the Bacillus brevis proteinase, in direct contrast to the uncleavable Bz-Arg-pNA (trypsin substrate), allows for rapid differentiation of chymotryptic-like from tryptic-like activities in enzyme purification and characterization workflows [1].

Application
Selection Property
Validation Focus
Neutral endopeptidase chymotrypsin-like assay
Chymotrypsin-like substrate preference
Verify pH optimum and SDS activation
Proteasome chymotrypsin-like activity assay
Published specific activity benchmark
Validate enzyme activity against benchmark
Subtilisin-like protease characterization
Differential cleavage vs. trypsin substrates
Confirm chymotryptic specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Gly-Gly-Leu-pNA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.